Cas no 1448064-72-9 (3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea)

3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea 化学的及び物理的性質
名前と識別子
-
- 3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea
- 1-(2,4-diethoxypyrimidin-5-yl)-3-phenylurea
- 1448064-72-9
- AKOS024561647
- F6438-2139
-
- インチ: 1S/C15H18N4O3/c1-3-21-13-12(10-16-15(19-13)22-4-2)18-14(20)17-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,17,18,20)
- InChIKey: KISWEVITFXPTRU-UHFFFAOYSA-N
- SMILES: N(C1=CN=C(OCC)N=C1OCC)C(NC1=CC=CC=C1)=O
計算された属性
- 精确分子量: 302.13789045g/mol
- 同位素质量: 302.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 337
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.4Ų
- XLogP3: 2.1
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-2139-15mg |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6438-2139-5μmol |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6438-2139-30mg |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6438-2139-75mg |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6438-2139-10μmol |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6438-2139-25mg |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6438-2139-50mg |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6438-2139-3mg |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6438-2139-4mg |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6438-2139-10mg |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea |
1448064-72-9 | 10mg |
$79.0 | 2023-09-09 |
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylureaに関する追加情報
Introduction to 3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea (CAS No. 1448064-72-9)
3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea (CAS No. 1448064-72-9) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of urea derivatives and is characterized by its pyrimidine core, which is functionalized with ethoxy groups and a phenyl urea moiety. The combination of these structural elements imparts specific biological activities that make it a promising candidate for various pharmacological studies.
The chemical structure of 3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea is particularly noteworthy for its ability to interact with specific biological targets. The pyrimidine ring, a common motif in many biologically active molecules, provides a rigid scaffold that can be tailored to enhance binding affinity and selectivity. The ethoxy substituents on the pyrimidine ring contribute to the lipophilicity of the molecule, which can influence its cellular uptake and distribution. The phenyl urea group, on the other hand, introduces hydrogen bonding capabilities and additional hydrophobic interactions, further modulating the compound's interactions with biological targets.
Recent studies have explored the potential of 3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These pathways are crucial for cell survival, proliferation, and metastasis, making them attractive targets for anticancer therapy.
In addition to its antiproliferative effects, 3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory properties of 3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea are attributed to its ability to modulate the activity of transcription factors like NF-κB, which play a central role in the inflammatory response.
The pharmacokinetic properties of 3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea have also been studied in detail. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, which suggests that it could be administered orally with a convenient dosing regimen. Furthermore, preliminary toxicology studies have shown that 3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea has a favorable safety profile at therapeutic doses.
In conclusion, 3-(2,4-diethoxypyrimidin-5-yl)-1-phenylurea (CAS No. 1448064-72-9) is a promising compound with diverse biological activities that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties position it as a potential lead molecule for the treatment of cancer and inflammatory diseases. Ongoing research aims to further elucidate its mechanisms of action and optimize its therapeutic potential through structure-based drug design and clinical evaluation.
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